molecular formula C13H8Cl2N2O2S2 B3175300 N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide CAS No. 956576-62-8

N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide

Cat. No.: B3175300
CAS No.: 956576-62-8
M. Wt: 359.3 g/mol
InChI Key: CHHRZVDVGJSDAN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of dichlorophenyl and isothiocyanate functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with 4-isothiocyanatobenzenesulfonamide under controlled conditions to yield the final product . The reaction conditions often include the use of organic solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonyl derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide is unique due to the presence of both the sulfonamide and isothiocyanate groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-isothiocyanatobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S2/c14-12-6-3-10(7-13(12)15)17-21(18,19)11-4-1-9(2-5-11)16-8-20/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHRZVDVGJSDAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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